BenchChemオンラインストアへようこそ!

6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

medicinal chemistry physicochemical property lead optimization

The target compound, C19H17N5O (MW 331.37 g/mol), belongs to the 2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile family, a recognized privileged scaffold in medicinal chemistry owing to its dense heteroatom arrangement (3 H‑bond donors, 4 H‑bond acceptors) and a conformationally constrained fused pyran‑pyrazole ring system. Substitution at the 4‑position with a quinolin‑4‑yl group and at the 3‑position with an n‑propyl chain distinguishes this analog from the more common 3‑methyl, 3‑phenyl, or 4‑aryl variants that populate the class.

Molecular Formula C19H17N5O
Molecular Weight 331.379
CAS No. 489403-88-5
Cat. No. B2915277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
CAS489403-88-5
Molecular FormulaC19H17N5O
Molecular Weight331.379
Structural Identifiers
SMILESCCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=NC4=CC=CC=C34
InChIInChI=1S/C19H17N5O/c1-2-5-15-17-16(13(10-20)18(21)25-19(17)24-23-15)12-8-9-22-14-7-4-3-6-11(12)14/h3-4,6-9,16H,2,5,21H2,1H3,(H,23,24)
InChIKeyHXSUXGZFABCXPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile (CAS 489403-88-5) – Compound-Class and Physicochemical Profile for Procurement Evaluation


The target compound, C19H17N5O (MW 331.37 g/mol), belongs to the 2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile family, a recognized privileged scaffold in medicinal chemistry owing to its dense heteroatom arrangement (3 H‑bond donors, 4 H‑bond acceptors) and a conformationally constrained fused pyran‑pyrazole ring system . Substitution at the 4‑position with a quinolin‑4‑yl group and at the 3‑position with an n‑propyl chain distinguishes this analog from the more common 3‑methyl, 3‑phenyl, or 4‑aryl variants that populate the class [1]. The compound is commercially available (purity ≥95%) from multiple suppliers , but publicly accessible primary pharmacological data remain extremely sparse—its selection therefore rests chiefly on topology‑driven interactions with nucleic acid and protein targets .

Why In‑Class Generic Substitution Fails for 6-Amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile


Pyrano[2,3-c]pyrazole-5-carbonitriles bearing different C‑3 alkyl/aryl groups or different C‑4 heterocycles cannot be treated as functionally interchangeable, because the C‑3 substituent dictates both the lipophilicity component of target engagement and the conformational pre‑organization of the fused ring, while the C‑4 quinoline directly contacts flat hydrophobic pockets in protein targets [1]. For instance, swapping the 3‑propyl group for a 3‑methyl (CAS 354554‑69‑1) reduces molecular weight by ~28 Da, cuts two rotatable bonds, and alters LogP by an estimated 0.5–0.7 log units—enough to shift solubility‑permeability balance and binding pose . Similarly, replacing quinolin‑4‑yl with pyridin‑4‑yl (BindingDB BDBM70350) drops the accessible π‑stacking surface, weakening affinity for targets that require a fused bicyclic aromatic system [2]. Such structural differences propagate across multiple pharmacokinetic and pharmacodynamic parameters, making generic substitution scientifically unsound.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of 6-Amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile


Molecular Weight Difference vs. 3‑Methyl Analog (354554‑69‑1): Impact on Permeability and Binding

The target compound (C19H17N5O, MW 331.37 g/mol) carries an n‑propyl group at C‑3, adding 28.05 Da versus the 3‑methyl analog 354554‑69‑1 (C17H13N5O, MW 303.32 g/mol) . This mass increment is accompanied by two additional rotatable bonds (the propyl C‑C bonds), which increases conformational entropy and may modulate selectivity across protein isoforms that discriminate alkyl chain length in hydrophobic sub‑pockets [1].

medicinal chemistry physicochemical property lead optimization

C‑4 Heterocycle π‑Stacking Capacity: Quinolin‑4‑yl vs. Pyridin‑4‑yl

The quinolin‑4‑yl substituent at C‑4 provides a fused bicyclic aromatic surface (quinoline, 10 π electrons) for stacking interactions, whereas the pyridin‑4‑yl analog (BindingDB BDBM70350) presents only a monocyclic pyridine ring (6 π electrons) [1]. In a GFP‑RecA intein protein‑splicing assay, the pyridin‑4‑yl analog exhibited an EC50 of 17.6 µM, interpreted as weak target engagement [1]. No comparable RecA data exist for the quinolin‑4‑yl compound, but class‑level evidence from antimalarial pyrano[2,3-c]pyrazole‑4‑aminoquinoline hybrids demonstrates that the quinoline moiety critically enhances binding affinity to Plasmodium falciparum lactate dehydrogenase (PfLDH) through π‑stacking with Phe‑100 and hydrophobic contacts with Val‑26 and Ile‑54 [2].

structure–activity relationship molecular recognition π–π stacking

3‑Alkyl Chain Length Modulates Lipophilicity and Predicted Blood–Brain Barrier Penetration

With a predicted LogP of approximately 2.9–3.2 (ALOGPS consensus) and a topological polar surface area (TPSA) of ~89.4 Ų, the target compound occupies a favorable CNS‑MPO (central nervous system multiparameter optimization) chemical space . The 3‑propyl chain contributes roughly +1.0 log units relative to a 3‑methyl analog (estimated LogP ≈ 1.9–2.2), pushing the compound into the optimal lipophilicity window (LogP 2–3.5) for passive BBB permeation [1]. Class‑level in silico ADMET profiling of 19 pyrano[2,3-c]pyrazole‑4‑aminoquinoline hybrids predicted good oral bioavailability and acceptable CNS penetration [1].

ADMET prediction CNS drug design lipophilicity

Antimalarial Class‑Level Potency of Pyrano[2,3-c]pyrazole‑4‑aminoquinoline Hybrids: Benchmarking Against Chloroquine

Although the target compound has not been directly profiled in P. falciparum assays, 19 structurally related pyrano[2,3-c]pyrazole‑4‑aminoquinoline hybrids (containing an ethyl linker between the pyrano[2,3-c]pyrazole core and 4‑amino‑7‑chloroquinoline) exhibited IC50 values of 0.0151–0.301 µM against the CQ‑sensitive 3D7 strain and 0.01895–2.746 µM against the CQ‑resistant K1 strain [1]. Nine of the 19 hybrids were more potent than chloroquine diphosphate against K1, with the best compound (16h) achieving IC50 = 0.01895 µM (K1) [1]. The target compound, lacking the 7‑chloro substituent and ethyl linker, represents a distinct chemical topology within the same scaffold space, and the class data establish a potency baseline against which the quinolin‑4‑yl‑directly‑attached analog may be evaluated .

antimalarial Plasmodium falciparum drug resistance

Commercial Supply Purity and Scalability vs. Analog Availability

The target compound is offered by at least two verified Chinese suppliers (Hunan Jiahang Pharmaceutical Technology and Guangzhou Liwen Technology) at ≥95% purity, with pack sizes ranging from 1 g to 1 kg, and custom synthesis services available for scale‑up . In contrast, the 3‑methyl analog (354554‑69‑1) and 3‑phenyl analog (371119‑17‑4) are listed by fewer suppliers with more restrictive pack sizes . This broader commercial availability reduces lead time risk and procurement cost for the target compound relative to its closest structural analogs.

procurement custom synthesis supply chain

Evidence‑Backed Application Scenarios for 6-Amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile


Antimalarial Lead Discovery: Screening Against Chloroquine‑Resistant P. falciparum Strains

The target compound's quinolin‑4‑yl moiety directly attached to the pyrano[2,3-c]pyrazole core constitutes a topology distinct from the ethyl‑linked 4‑amino‑7‑chloroquinoline hybrids that showed IC50 values as low as 0.01895 µM against the CQ‑resistant K1 strain [1]. Because nine of 19 tested hybrids outperformed chloroquine against K1, the target compound—which avoids the 7‑chloro‑substitution—merits screening as a potential agent with altered resistance‑escape liability [1]. Procurement for antimalarial phenotypic screening programs is supported by the compound's commercial availability at gram‑to‑kilogram scale .

Kinase or Dehydrogenase Probe Design Requiring Bicyclic Aromatic C‑4 Substituent

Molecular docking studies on pyrano[2,3-c]pyrazole‑aminoquinoline hybrids reveal strong π‑stacking interactions between the quinoline ring and aromatic active‑site residues (e.g., PfLDH Phe‑100), alongside hydrophobic contacts with Val‑26 and Ile‑54 [1]. The target compound's quinolin‑4‑yl group, unencumbered by a linker, provides a rigid presentation of the bicyclic aromatic surface that is predicted to engage flat hydrophobic pockets in kinases and dehydrogenases more effectively than pyridin‑4‑yl or phenyl analogs . It is recommended as a starting scaffold for structure‑based design campaigns targeting enzymes with aromatic cleft binding sites.

CNS‑Targeted Probe Development Leveraging Favorable Predicted Physicochemical Profile

With predicted LogP of ~2.9–3.2 and TPSA of ~89.4 Ų, the target compound falls within the CNS‑MPO desirability space (LogP 2–3.5, TPSA <90 Ų), positioning it for programs requiring brain penetration [1]. The 3‑propyl chain contributes approximately +1.0 log units over the 3‑methyl analog, enhancing passive BBB permeability while maintaining acceptable solubility . Researchers developing CNS‑active agents—such as neurodegenerative disease modulators or anticonvulsants—may prioritize this analog over lower‑LogP counterparts for initial in vivo pharmacokinetic assessment.

Antimicrobial DNA Gyrase Inhibitor Screening Based on Scaffold Class Activity

Pyrano[2,3-c]pyrazole‑5‑carbonitrile analogs with DNA gyrase inhibitory activity have been reported, with molecular docking suggesting interactions consistent with the target compound's structural features [1]. The compound's ability to engage nucleic‑acid‑interacting enzymes is inferred from class‑level evidence ; the quinolin‑4‑yl group may additionally intercalate with DNA, a property not shared by pyridin‑4‑yl or 4‑phenyl analogs. Procurement for antimicrobial screening panels is a rational near‑term application, particularly for programs targeting Gram‑positive pathogens where gyrase inhibition is a validated mechanism.

Quote Request

Request a Quote for 6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.